molecular formula C14H13FN2O2 B1381953 5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid CAS No. 1239747-90-0

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1381953
M. Wt: 260.26 g/mol
InChI Key: IHHHBBLMVCVGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid (5-CPFPCA) is a chemical compound belonging to the pyrazole family. It is a cyclopropyl derivative of a 2-fluorobenzyl pyrazole-3-carboxylic acid and is used in a variety of scientific research applications. 5-CPFPCA has a number of biochemical and physiological effects that make it useful for laboratory experiments.

Scientific Research Applications

Antimycobacterial Activity

1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, synthesized from tetrafluoro benzene, displayed significant antimycobacterial activities against Mycobacterium tuberculosis H37Rv and multi-drug-resistant M. tuberculosis. The compound 13n exhibited potent in vitro and in vivo activity, also inhibiting the supercoiling activity of mycobacterial DNA gyrase. This compound represents a potential candidate for further development as an antimycobacterial agent (Senthilkumar et al., 2008).

Synthesis of Fluorocontaining Derivatives

The synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones was achieved. These derivatives offer a basis for further exploration in medicinal chemistry and other scientific applications due to their unique structural attributes (Eleev, Kutkin & Zhidkov, 2015).

Inhibitory Activity Against Xanthine Oxidase

A novel synthetic route for 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives was developed, and these compounds were evaluated for their in vitro xanthine oxidase inhibitory activity. This work contributes to the development of potential therapeutic agents for diseases associated with xanthine oxidase, such as gout or hyperuricemia (Qi et al., 2015).

properties

IUPAC Name

5-cyclopropyl-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-11-4-2-1-3-10(11)8-17-13(9-5-6-9)7-12(16-17)14(18)19/h1-4,7,9H,5-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHBBLMVCVGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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